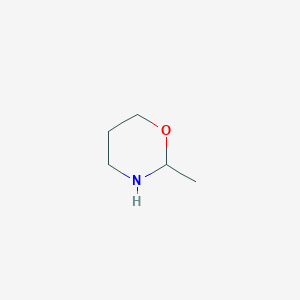

2-甲基-1,3-恶嗪烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Methyl-1,3-oxazinane is a heterocyclic compound that is part of the broader class of 1,3-oxazinanes. These compounds are characterized by a six-membered ring containing one oxygen and one nitrogen atom. The 2-methyl variant indicates a methyl group attached to the second carbon in the ring. While the provided papers do not directly discuss 2-methyl-1,3-oxazinane, they do provide insights into the synthesis, molecular structure, chemical reactions, and physical and chemical properties of related 1,3-oxazinane compounds, which can be extrapolated to understand 2-methyl-1,3-oxazinane.

Synthesis Analysis

The synthesis of 1,3-oxazinane derivatives is a topic of interest due to their utility in pharmaceutical synthesis and as intermediates in organic chemistry. For instance, a novel synthesis of 1,3-oxazine-2,4-diones is reported through the reaction of CO2 with 2,3-allenamides, highlighting the reactivity of the allene moiety . Another study describes the synthesis of chiral 1,3-oxazinan-2-ones from carbohydrate derivatives, which involves the reaction of 3-hydroxy-gamma-butyrolactone with a primary amine . Additionally, a simple synthesis of N-substituted 1,3-oxazinan-2-ones is achieved via a one-pot reaction involving tetraethylammonium bicarbonate, 1,3-dibromopropane, and a primary amine . These methods demonstrate the versatility and efficiency of synthesizing oxazinane derivatives, which could be adapted for the synthesis of 2-methyl-1,3-oxazinane.

Molecular Structure Analysis

The molecular structure of 1,3-oxazinane derivatives is crucial for their reactivity and application. For example, the synthesis of 3,6-dihydro-2H-1,2-oxazines involves the addition of dimethylsulfoxonium methylide to the C=N bond of an α,β-unsaturated nitrone, followed by a rearrangement to form the oxazine ring . The stability of 1,2-oxazinanes as chiral cyclic Weinreb amide-type auxiliaries is also explored, with the best results obtained for 3,6-di-tert-butyl-1,2-oxazinane . These studies provide insights into the structural aspects of oxazinanes that could influence the properties of 2-methyl-1,3-oxazinane.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3-oxazinane derivatives are influenced by their molecular structure. A green synthesis approach for 1,3-oxazinan-2-ones from amines and 1,3-diols using dialkyl carbonates is described, with the yield depending on the steric hindrance of the reactants . Additionally, a method for synthesizing bifunctionalized 1,2-oxazinanes via nucleophilic ring-opening of oxazine oxides is developed, with Lewis acid catalysts playing a crucial role in reaction rate and regioselectivity . These studies suggest that the physical and chemical properties of 2-methyl-1,3-oxazinane would be similarly affected by its substituents and reaction conditions.

科学研究应用

β-氨基酸的非对映选择性合成

2-甲基-1,3-恶嗪烷及其类似物,例如 1,3-恶嗪烷-6-酮,已被有效地用于 α-甲基和 α-羟基-β-氨基酸的非对映选择性合成中。该过程涉及烯醇化反应,该反应以优异的反式非对映选择性生成 5-羟基和 5-烷基-4-取代-1,3-恶嗪烷-6-酮。随后的转化产生各种受保护的 NH 和 N-甲基 α-羟基-和 α-甲基-β-氨基酸 (Sleebs & Hughes, 2007)。此外,1,3-恶嗪烷-6-酮已被证明是 N-烷基-β-氨基酸合成的有价值的前体,将该方法扩展到涵盖更广泛的氨基酸衍生物 (Hughes & Sleebs, 2008)。

功能化 β2,2,3-取代氨基酸的合成

研究表明恶嗪烷-6-酮在生成取代的 β2,2,3-取代氨基酸衍生物中的效用。该过程涉及 1,3-恶嗪烷-6-酮的烯醇盐与亲电试剂的反式选择性截取,并已针对一锅二烷基化进行优化,以形成 5,5-二取代恶嗪烷酮。这些产物在转化后生成 N-甲基 β2,2,3-取代氨基酸及其酯,从而可以获得各种对称和立体纯的衍生物 (Nguyen et al., 2012)。

从碳水化合物衍生物合成手性 1,3-恶嗪烷-2-酮

1,3-恶嗪烷及其衍生物,如 1,3-恶嗪烷-2-酮,是合成药物化合物和氨基醇的关键中间体。一种新的合成方法从碳水化合物衍生物中产生了手性的 6-羟甲基 1,3-恶嗪烷-2-酮及其类似物,突出了 1,3-恶嗪烷在获取各种生物相关结构中的效用 (Ella-Menye, Sharma, & Wang, 2005)。

在高级材料中的应用

高能材料的合成与表征

1,3-恶嗪烷由于其紧凑的结构和可修饰的位点而被认为是先进高能材料的理想框架。研究已合成并表征了两种基于 1,3-恶嗪烷的高能化合物,展示了适用于各种应用(包括熔铸炸药)的独特物理性能。这些化合物表现出令人印象深刻的性能,例如低玻璃化转变温度和高爆轰压力,表明它们在先进材料应用中的潜力 (Xue et al., 2019)。

安全和危害

属性

IUPAC Name |

2-methyl-1,3-oxazinane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c1-5-6-3-2-4-7-5/h5-6H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOEQZSTXZXIBAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1NCCCO1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

101.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-1,3-oxazinane | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2530343.png)

![2-Methyl-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B2530345.png)

![8-methyl-N-propylbenzo[b]oxepine-4-carboxamide](/img/structure/B2530346.png)

![N-(1,3-benzodioxol-5-ylmethyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2530348.png)

![1,3-Dimethyl-8-[(2-methyl-2-propenyl)sulfanyl]-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2530349.png)

![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B2530355.png)

![2-((3-(4-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2530356.png)